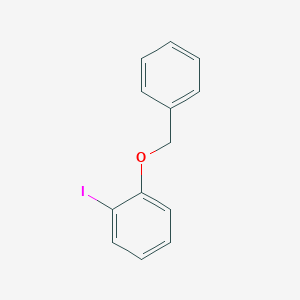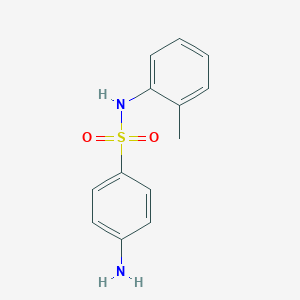
1-(Benzyloxy)-2-iodobenzene
Vue d'ensemble
Description
1-(Benzyloxy)-2-iodobenzene is an organic compound that belongs to the class of aromatic iodides. It is characterized by the presence of a benzyl ether group and an iodine atom attached to a benzene ring. This compound is of significant interest in organic synthesis due to its versatility as a building block for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-iodobenzene can be synthesized through several methods. One common approach involves the bromination of 2-hydroxybenzyl alcohol, followed by benzyl protection and halogen exchange reaction. The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange process .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs copper-catalyzed halogen exchange reactions. This method utilizes a high molar ratio of copper(I) iodide and potassium iodide to achieve the desired product. The reaction is carried out at elevated temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation Reactions: The benzyl ether group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution: Formation of various substituted benzyl ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol.
Applications De Recherche Scientifique
1-(Benzyloxy)-2-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is utilized in the development of diagnostic agents and therapeutic drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and benzyl ether group. The iodine atom acts as a leaving group in substitution reactions, while the benzyl ether group can undergo oxidation or reduction. These reactions are facilitated by the interaction of the compound with specific catalysts and reagents, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-2-iodobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-bromobenzene: Similar in structure but with a bromine atom instead of iodine.
1-(Benzyloxy)-2-chlorobenzene: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.
1-(Benzyloxy)-2-fluorobenzene: Contains a fluorine atom, which is the least reactive among the halogen derivatives.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-iodo-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPWDCHUQSJIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)



![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)



![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)





